N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide
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Overview
Description
N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide is an organic compound with a complex structure that includes a cyano group, a fluoro group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide typically involves the reaction of 4-fluoro-3-methoxybenzoic acid with (S)-1-amino-2-propanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 4-fluoro-3-methoxybenzoic acid.
Reduction: N-[(1S)-1-aminoethyl]-4-fluoro-3-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity by modulating its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-cyanoethyl]-4-fluoro-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[(1S)-1-cyanoethyl]-4-chloro-3-methoxybenzamide: Similar structure but with a chloro group instead of a fluoro group.
N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzonitrile: Similar structure but with a nitrile group instead of a benzamide group.
Uniqueness
N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical transformations, while the fluoro and methoxy groups enhance its stability and binding properties.
Properties
IUPAC Name |
N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-7(6-13)14-11(15)8-3-4-9(12)10(5-8)16-2/h3-5,7H,1-2H3,(H,14,15)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAOXFRQDATKO-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC(=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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